2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile
Description
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile (C₂₂H₁₆N₄) is a cyclohexene-derived tricarbonitrile compound featuring a conjugated system with imino, methyl, and diphenyl substituents. Its structure combines a non-aromatic cyclohexene ring with three electron-withdrawing cyano groups, an imino group (-NH), and sterically bulky phenyl rings. This unique arrangement confers reactivity toward cycloadditions, nucleophilic substitutions, and applications in materials science or pharmaceuticals .
Properties
CAS No. |
1508-06-1 |
|---|---|
Molecular Formula |
C22H16N4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-11,26H,12H2,1H3 |
InChI Key |
GLOOSSNFSAGMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=N)C1(C#N)C#N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from 2,6-diphenyl-4,6-dicyanocyclohex-3-ene-1,1,3-tricarbonitrile, cyclization under specific conditions leads to the formation of our target compound.
Multicomponent Reactions (MCRs): MCRs involving nitriles, aldehydes, and other reagents can also yield this compound.
Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic routes mentioned above. due to its specialized nature, this compound is not commonly produced on a large scale.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of imine or amine derivatives.
Reduction: Can be reduced to form saturated cyclohexane derivatives.
Substitution: The cyano groups can be substituted with other functional groups (e.g., halogens, alkyl groups).
Catalytic Hydrogenation: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Grignard Reagents: Used for nucleophilic substitution reactions.
Strong Acids/Bases: For cyclization or rearrangement reactions.
Major Products:: The primary products depend on the specific reaction conditions. Common products include imines, amines, and substituted cyclohexenes.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for its pharmacological properties, although no specific drug applications are well-established.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
ANDT Derivatives ()
The 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile (ANDT) series shares the cyclohexene tricarbonitrile core but differs in substituents:
- ANDT-1: 2-Amino-5-nitro-4,6-diphenylcyclohex-1-ene-1,3,3-tricarbonitrile
- ANDT-2 : 4,6-Bis-(4-methoxyphenyl) derivative
- ANDT-3 : 4,6-Bis-(3-hydroxy-4-methoxyphenyl) derivative
Key Differences :
- The target compound lacks nitro (-NO₂) groups but includes an imino (-NH) group at position 2.
- ANDT derivatives exhibit enhanced corrosion inhibition properties in acidic environments due to electron-withdrawing nitro groups and planar aryl substituents, which improve adsorption on metal surfaces .
Benzene Tricarbonitriles ()
Compounds like 6-hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile (1a) and 6-(2-ethylhexyloxy)-3-methylbenzene-1,2,4-tricarbonitrile (1b) feature a fully aromatic benzene ring instead of a cyclohexene system.
Key Differences :
- Aromaticity in benzene derivatives increases thermal stability but reduces reactivity toward ring-opening or cycloaddition reactions compared to the cyclohexene-based target compound.
- Substituents like alkoxy chains (e.g., hexyloxy) enhance solubility in non-polar solvents, whereas the diphenyl groups in the target compound promote π-π stacking interactions .
Physicochemical Properties
| Property | Target Compound | ANDT-1 | Benzene Tricarbonitrile (1a) |
|---|---|---|---|
| Molecular Formula | C₂₂H₁₆N₄ | C₂₃H₁₄N₅O₂* | C₁₄H₁₅N₃O |
| Molecular Weight | 336.40 g/mol | ~404.40 g/mol | 265.31 g/mol |
| Key Functional Groups | Imino, tricarbonitrile | Amino, nitro, tricarbonitrile | Tricarbonitrile, alkoxy |
| Applications | Undocumented (potential: materials) | Corrosion inhibition | Solubility modifiers |
*Estimated based on structural analysis.
Biological Activity
2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile is a complex organic compound with a unique cyclohexene structure and multiple cyano groups. Its molecular formula is and it has a molecular weight of approximately 336.4 g/mol. This compound has garnered attention for its potential biological activities, including cytotoxic, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features:
- A cyclohexene ring
- Two phenyl groups
- Three cyano groups
- An imino functional group
These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Cytotoxic Activity
Cytotoxicity studies have shown that this compound exhibits significant effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular processes.
Case Study:
A study evaluated the cytotoxic effects of several derivatives on cancer cell lines (Hela, HepG2, and HT-29). The results indicated that certain derivatives exhibited IC50 values ranging from 10.1 to 102.6 µg/mL, suggesting potent cytotoxic activity .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Candida albicans | 250 |
The compound's ability to inhibit microbial growth highlights its potential as a therapeutic agent in treating infections.
3. Antioxidant Activity
Antioxidant assays have indicated that the compound possesses scavenging activity against free radicals. This property is crucial for preventing oxidative stress-related diseases.
Antioxidant Assay Methodology:
The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound. Results showed a significant reduction in absorbance at nm when treated with varying concentrations of the compound .
Mechanistic Insights
The biological activities of this compound can be attributed to its chemical structure:
- Nucleophilic Additions: The cyano groups facilitate nucleophilic attacks.
- Electrophilic Substitutions: The aromatic rings allow for electrophilic substitutions which can enhance biological interactions.
Molecular docking studies suggest that the compound may bind effectively to specific biological targets, further elucidating its mechanism of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
